
Ytterbium-176
説明
Ytterbium-176 is a stable isotope of the element ytterbium, which belongs to the lanthanide series of the periodic table. It has an atomic number of 70 and an atomic mass of approximately 176 atomic mass units. This compound is particularly significant due to its use in the production of lutetium-177, a radioisotope employed in medical treatments, especially for certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions: Ytterbium-176 is typically produced through the process of electromagnetic isotope separation. This method involves the use of electromagnetic fields to separate isotopes based on their mass differences. The process requires precise control of temperature and magnetic fields to achieve high purity .
Industrial Production Methods: The industrial production of this compound involves the use of modern electromagnetic isotope separation technology. The U.S. Department of Energy Isotope Program is one of the primary producers of this compound, utilizing advanced facilities to ensure a stable supply of this isotope .
化学反応の分析
Types of Reactions: Ytterbium-176, like other lanthanides, can undergo various chemical reactions, including:
Oxidation: this compound can oxidize to form ytterbium(III) oxide (Yb₂O₃) when exposed to air.
Substitution: this compound can participate in substitution reactions, particularly in the formation of halides like ytterbium(III) chloride (YbCl₃).
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen at elevated temperatures.
Reduction: Use of hydrogen gas or zinc dust under controlled conditions.
Substitution: Reaction with halogens such as chlorine, bromine, or iodine.
Major Products:
Oxidation: Ytterbium(III) oxide (Yb₂O₃)
Reduction: Ytterbium(II) oxide (YbO)
Substitution: Ytterbium(III) chloride (YbCl₃), ytterbium(III) bromide (YbBr₃), ytterbium(III) iodide (YbI₃)
科学的研究の応用
Medical Applications
Lutetium-177 Production
The most significant application of is its use as a precursor for the production of , a radiopharmaceutical used extensively in targeted radionuclide therapy for various cancers, including prostate cancer. The conversion of to occurs through neutron activation, where captures a neutron to become , which then decays to .
Clinical Trials and FDA Approvals
Currently, there are two FDA-approved drugs that utilize , with over 66 ongoing clinical trials exploring its efficacy in treating different types of cancer . The market for beta-emitting radiopharmaceuticals, including those based on , is projected to exceed $15 billion annually within the next decade, indicating a growing demand for as a feedstock .
Research and Development
Isotope Enrichment Techniques
Recent advancements in isotope enrichment technologies have enabled the efficient production of highly enriched . For instance, ASP Isotopes Inc. has developed a Quantum Enrichment technique that can achieve up to 99.75% enrichment of . This high level of enrichment is critical for maximizing the yield of during its production.
Innovative Production Methods
Research has demonstrated that high-energy deuteron beams can be employed to irradiate pure targets, resulting in significantly higher specific activities of compared to traditional methods . This approach not only enhances production efficiency but also reduces waste products associated with the irradiation process.
Industrial Applications
Nuclear Medicine and Imaging
Beyond its medical applications, is also explored for potential uses in nuclear medicine and imaging technologies. Its stable nature and ability to be converted into other isotopes make it a valuable resource in developing new diagnostic tools and therapeutic agents.
Summary Table
Application | Description | Current Status |
---|---|---|
Lutetium-177 Production | Precursor isotope for cancer therapies | In high demand; FDA-approved drugs available |
Isotope Enrichment | Advanced techniques for producing highly enriched Yb-176 | Ongoing research; ASP Isotopes achieving 99.75% enrichment |
Research & Development | Utilization of deuteron beams for efficient Lu-177 production | High specific activity achieved |
Industrial Uses | Potential applications in nuclear medicine and imaging | Under exploration |
作用機序
Ytterbium-176 can be compared with other lanthanide isotopes such as:
- Europium-151
- Samarium-149
- Thulium-169
Uniqueness of this compound:
- Stable Isotope: Unlike some other lanthanides, this compound is stable and does not undergo radioactive decay.
- Medical Applications: Its primary use in the production of lutetium-177 for cancer treatment sets it apart from other lanthanides .
類似化合物との比較
- Ytterbium-171
- Ytterbium-172
- Ytterbium-174
These isotopes share similar chemical properties but differ in their nuclear properties and specific applications .
生物活性
Ytterbium-176 () is a stable isotope of ytterbium that plays a significant role in the production of lutetium-177 (), a radioisotope used in targeted radionuclide therapy for cancer treatment. This article explores the biological activity of , its applications in medical therapies, and relevant research findings.
Overview of this compound
Ytterbium is part of the lanthanide series and has several isotopes, with being notable for its relatively low neutron absorption cross-section and its use as a target material for producing . The production process typically involves neutron activation or deuteron bombardment, which converts into through nuclear reactions.
1. Production of Lutetium-177
The primary biological application of lies in its ability to produce , which is utilized in targeted radiotherapy. The conversion process involves:
- Neutron Activation :
- Deuteron Bombardment : High-energy deuterons can also be used to irradiate , leading to efficient production of with high specific activity, exceeding 3000 GBq/mg under optimized conditions .
2. Therapeutic Potential
Lutetium-177 is particularly effective in treating neuroendocrine tumors and prostate cancer. Its decay emits beta particles, which can destroy cancer cells while minimizing damage to surrounding healthy tissue. The specific activity of produced from is crucial for maximizing therapeutic efficacy.
Case Studies and Data Analysis
Recent studies have focused on optimizing the production methods for from . Key findings include:
- Irradiation Time Optimization : A study demonstrated that varying irradiation times influences the yield of . For instance, an irradiation time of 12 hours followed by a processing time of 4 hours yielded a maximum activity of approximately 337 GBq/day .
- Decay Characteristics : The decay products of include , which has a half-life of 3.664 hours and decays primarily into hafnium-176. The rapid decay allows for timely separation processes that enhance the purity and specific activity of the final lutetium product .
Comparative Data Table
The following table summarizes key isotopes related to the biological activity of ytterbium and their characteristics:
Isotope | Natural Abundance (%) | Cross Section (barn) | Decay Mode | Half-Life | Main Decay Product |
---|---|---|---|---|---|
12.73 | 2.4 | Stable | - | - | |
- | 6.65 | 6.6475 d | |||
- | - | , IT | 3.664 h |
Q & A
Basic Research Questions
Q. What is the role of Ytterbium-176 in radiopharmaceutical production, and how does its neutron activation process work?
this compound is irradiated in nuclear reactors to produce Lutetium-177 (Lu-177) via neutron capture, forming Yb-177, which β⁻-decays to Lu-177 (half-life: 1.9 hours). Lu-177 is a therapeutic isotope used in targeted cancer treatments. The challenge lies in chemically separating Lu-177 from bulk Yb-176 targets due to their nearly identical lanthanide chemistry, requiring advanced ion-exchange or automated purification systems .
Q. What are the standard methods for enriching this compound, and how do they impact research reproducibility?
Yb-176 is enriched using electromagnetic isotope separation (EMIS) or gas centrifuge technologies. EMIS, employed by the U.S. DOE Isotope Program, achieves high isotopic purity (>98%) but requires significant infrastructure. Researchers must document enrichment parameters (e.g., beam current, collection efficiency) to ensure experimental reproducibility, particularly for neutron irradiation studies .
Q. How do researchers validate the purity of this compound targets post-irradiation?
Purity is assessed via inductively coupled plasma mass spectrometry (ICP-MS) or gamma spectroscopy to detect trace contaminants (e.g., Yb-173 or Lu-177). Cross-contamination risks during chemical separation necessitate validation through blank target assays and spike recovery tests .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing this compound neutron irradiation parameters?
Key factors include:
- Neutron flux density : High-flux reactors (e.g., FRM-II) reduce irradiation time but risk target overheating.
- Irradiation duration : Balances Lu-177 yield against co-production of undesired isotopes (e.g., Lu-174).
- Target geometry : Thin foils or powdered Yb-176 minimize self-shielding effects. Computational modeling (e.g., MCNP) is used to predict isotopic yield and optimize reactor cycles .
Q. How can researchers address data contradictions in this compound/Lutetium-177 separation efficiency?
Discrepancies often arise from variations in ion-exchange resin selectivity or elution buffer pH. Methodological standardization, such as using Eichrom’s LN2 resin under controlled pH (2.5–3.0), improves consistency. Comparative studies between automated (e.g., ITM’s process) and manual separation systems are recommended to identify systematic errors .
Q. What advanced techniques are emerging for this compound isotopic separation beyond reactor-based methods?
Novel approaches include:
- Laser ionization : Selectively excites Yb-176 atoms for separation, reducing chemical waste.
- Electrodeposition on carbon nanotubes : Enhances separation efficiency via surface charge modulation. Collaborative projects, such as Stellenbosch University’s partnership with ASP Isotopes, aim to scale these methods for clinical-grade Lu-177 production .
Q. How do multi-institutional collaborations mitigate supply chain vulnerabilities for this compound?
Networks like the ITM reactor consortium distribute Yb-176 irradiation across global reactors (e.g., Bruce Power, FRM-II) to ensure continuous Lu-177 supply. This requires harmonizing quality control protocols and sharing real-time production data to address reactor downtime or geopolitical disruptions .
Q. Methodological and Reproducibility Focus
Q. What protocols ensure the long-term stability of this compound targets under high neutron flux?
Targets are encapsulated in quartz or aluminum to prevent oxidation. Post-irradiation, thermal annealing (300–400°C) repairs radiation-induced lattice defects. Accelerated aging studies under simulated reactor conditions (e.g., 10⁴ neutrons/cm²/s) predict target degradation over operational lifetimes .
Q. How can researchers enhance the reproducibility of this compound-based experiments in low-resource settings?
Open-access databases (e.g., IAEA’s NuDat) provide validated neutron cross-section data for Yb-176. Small-scale reactors with modular separation systems (e.g., microfluidic ion-exchange chips) enable decentralized production, though yield trade-offs must be quantified .
Q. What analytical frameworks are used to model this compound’s isotopic interference in mass spectrometry?
Time-of-flight (TOF) MS coupled with Bayesian deconvolution algorithms distinguishes Yb-176 from isobaric interferences (e.g., Hf-176). Calibration curves using certified reference materials (NIST SRM 3168) are essential for quantitative accuracy .
特性
IUPAC Name |
ytterbium-176 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Yb/i1+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWDYIZEMPQZHO-AKLPVKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Yb] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[176Yb] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Yb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166275 | |
Record name | Ytterbium, isotope of mass 176 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.9425747 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15751-45-8 | |
Record name | Ytterbium, isotope of mass 176 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015751458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ytterbium, isotope of mass 176 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。